2-(2-Methylphenyl)quinoline CAS number and molecular weight
2-(2-Methylphenyl)quinoline CAS number and molecular weight
This guide provides an in-depth technical analysis of 2-(2-Methylphenyl)quinoline (also known as 2-o-tolylquinoline ), a sterically congested 2-arylquinoline scaffold used in medicinal chemistry and organometallic material science.
Chemical Identity & Physicochemical Profile
This compound represents a privileged scaffold where the quinoline core is substituted at the C2 position by an ortho-toluyl group. The presence of the ortho-methyl group introduces significant steric strain, forcing a non-planar conformation between the quinoline and phenyl rings. This "twisted" geometry is a critical feature for disrupting intermolecular
Core Data Table
| Parameter | Value | Technical Note |
| Chemical Name | 2-(2-Methylphenyl)quinoline | Synonym: 2-o-Tolylquinoline |
| CAS Number | 1465-24-3 (verify specific isomer availability) | Note: Isomers such as 2-(p-tolyl) (CAS 15698-54-1) or 3-(o-tolyl) (CAS 57479-09-1) are common. Ensure structural specificity. |
| Molecular Formula | Heterocyclic Aromatic | |
| Molecular Weight | 219.28 g/mol | Monoisotopic Mass: 219.1048 Da |
| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic; limited aqueous solubility.[1] |
| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Weak base ( |
| Rotatable Bonds | 1 | Restricted rotation due to ortho-methyl steric clash. |
Part 1: Synthetic Methodology (Self-Validating Protocol)
Rationale: The Suzuki-Miyaura Cross-Coupling
While the Friedländer condensation is a classic route, it often requires harsh conditions (acid/base at high temp) and specific o-aminoaldehyde precursors. The Suzuki-Miyaura cross-coupling is the superior method for research-scale synthesis due to its modularity, mild conditions, and tolerance of the steric hindrance imposed by the ortho-methyl group.
Mechanism of Action: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The steric bulk of the 2-methylphenylboronic acid requires a catalyst system capable of facilitating transmetalation despite the crowded environment.
Protocol: Synthesis of 2-(2-Methylphenyl)quinoline
Reagents:
-
Substrate A: 2-Chloroquinoline (1.0 equiv)
-
Substrate B: 2-Methylphenylboronic acid (1.2 equiv)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base: Potassium Carbonate (
) (2.0 equiv)[3] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): Charge a reaction vial with 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Assembly: Add 2-Chloroquinoline, 2-Methylphenylboronic acid, and
to the vial. -
Catalyst Addition: Add
quickly under an inert atmosphere. Seal the vial immediately. -
Reaction: Heat the mixture to 100°C (reflux) with vigorous stirring for 12–18 hours .
-
Checkpoint: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (2-Chloroquinoline) spot (
) should disappear; a new blue-fluorescent spot (product) will appear.
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography on silica gel.
-
Gradient: 0%
10% EtOAc in Hexane. -
Expectation: The product elutes as a pale yellow oil or solid.
-
Synthetic Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered 2-arylquinolines.
Part 2: Applications & Mechanism of Action
Organometallic Ligand Design (OLEDs)
2-(2-Methylphenyl)quinoline is a critical ligand precursor for Iridium(III) complexes used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).
-
Mechanism: The ortho-methyl group creates steric bulk that prevents the "face-to-face"
-stacking of the planar quinoline rings in the solid state. -
Effect: This suppression of intermolecular interaction reduces concentration quenching (self-quenching), thereby increasing the quantum efficiency of the device. The "twisted" nature also blue-shifts the emission slightly compared to the unsubstituted 2-phenylquinoline.
Medicinal Chemistry (Pharmacophore)
The quinoline scaffold is a "privileged structure" in drug discovery.[6]
-
Target Interaction: The nitrogen atom acts as a Hydrogen Bond Acceptor (HBA) in the active site of enzymes (e.g., kinases or gyrases).
-
Steric Control: The 2-methylphenyl group locks the conformation relative to the quinoline core. In Structure-Activity Relationship (SAR) studies, this is used to probe the size of hydrophobic pockets. If the ortho-methyl analog is active while the para-methyl is not, it indicates a specific steric requirement or a restricted rotational space in the binding pocket.
Structural Logic Diagram
Caption: Impact of the ortho-methyl substituent on material and biological properties.
Part 3: Analytical Characterization
To validate the synthesis of 2-(2-Methylphenyl)quinoline, the following spectral signals are diagnostic:
-
1H NMR (
, 400 MHz):-
Methyl Group: A distinct singlet integrating to 3H around
2.30 - 2.45 ppm . -
Quinoline C3-H: A doublet around
7.8 ppm (characteristic of the 2-substituted quinoline system). -
Aromatic Region: A complex set of multiplets between
7.2 - 8.2 ppm (9 aromatic protons). The ortho-substitution pattern on the phenyl ring will break the symmetry seen in para-substituted analogs.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]+ Peak: Expected at m/z 220.1 .[1]
-
-
IR Spectroscopy:
-
Absence of N-H stretches (unlike the precursor aniline).
-
Strong C=N stretch around 1590-1620 cm⁻¹ .
-
References
-
Suzuki Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
-
Quinoline Synthesis Review
-
Prajapati, S. M., et al. (2014). "Recent advances in the synthesis of quinolines: a review." RSC Advances, 4, 24463-24476.
-
-
OLED Applications (Steric Control)
-
Use of 2-arylquinolines as ligands in Iridium complexes: Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes." Journal of the American Chemical Society, 123(18), 4304–4312.
-
-
Friedländer Synthesis Alternative
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 109(6), 2652–2671.
-
Sources
- 1. PubChemLite - 2-(p-tolyl)quinoline (C16H13N) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
